molecular formula C5H10O B1603523 3-Methylcyclobutanol CAS No. 20939-64-4

3-Methylcyclobutanol

Cat. No. B1603523
CAS RN: 20939-64-4
M. Wt: 86.13 g/mol
InChI Key: BIAAEVYMOVFZDJ-UHFFFAOYSA-N
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Description

3-Methylcyclobutanol is an organic compound with the molecular formula C5H10O. It is a cyclic alcohol that is commonly used in scientific research due to its unique properties. This compound is synthesized through a series of chemical reactions, and its mechanism of action is still not fully understood. In

Scientific Research Applications

  • Fragmentation Studies : In the study of the structure of ions obtained from 1-methylcyclobutanol, it was found that the fragmentation of this compound leads to different ions. This research aids in understanding the molecular structure and behavior of such compounds under various conditions (Bertranne & Bouchoux, 1984).

  • Chemical Reactions and Synthesis : A study exploring carbonium ion reactions of 1-methylcyclobutyl derivatives found that these compounds have unique solvolytic properties. Such insights are crucial in synthetic organic chemistry, especially for designing novel reactions and synthesizing new molecules (Cox et al., 1961).

  • Preparation of Polycyclic Compounds : Research on the easy preparation of polycyclic cyclopentane derivatives from methylenecyclobutanols, like 1-methylcyclobutanol, has been significant. These studies contribute to the development of new methodologies for synthesizing complex cyclic structures, which are important in pharmaceutical and material sciences (Jamart-Grégoire et al., 1993).

  • Pharmacological Applications : In the field of pharmacology, derivatives of cyclobutanol, like 1-methylcyclobutanol, have been studied for their potential as inhibitors of certain enzymes. For example, diterpenoids derived from soft corals with cyclobutanol structures showed significant inhibitory activity against protein tyrosine phosphatase 1B, suggesting potential medicinal applications (Liang et al., 2013).

  • Oxidation Studies : Investigations into the oxidation of 1-methylcyclobutanol by various compounds like Pb(IV) and Mn(III) revealed the formation of different products. Understanding these reactions is crucial in organic synthesis and industrial applications where controlled oxidation is required (Kapustina & Nikishin, 1992).

properties

IUPAC Name

3-methylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-4-2-5(6)3-4/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAAEVYMOVFZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603940
Record name 3-Methylcyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylcyclobutanol

CAS RN

20939-64-4
Record name 3-Methylcyclobutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20939-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylcyclobutan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylcyclobutanol
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3-Methylcyclobutanol
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3-Methylcyclobutanol
Reactant of Route 4
3-Methylcyclobutanol
Reactant of Route 5
3-Methylcyclobutanol
Reactant of Route 6
3-Methylcyclobutanol

Citations

For This Compound
11
Citations
MS Silver, MC Caserio, HE Rice… - Journal of the American …, 1961 - ACS Publications
… stable under the reaction conditions and, furthermore, that the composition of a mixture of 3-methylcyclobutanol, (2-methylcyclopropyl)-carbinol, cyclopropylmethylcarbinol and …
Number of citations: 64 pubs.acs.org
I Lillien, L Handloser - The Journal of Organic Chemistry, 1969 - ACS Publications
… operated at100 and a helium flow rate of 40 ml/min., retention times were as follows: Inadequate separation of trans- (2-methylcyclopropyl )carbinol and cfs-3-methylcyclobutanol …
Number of citations: 8 pubs.acs.org
I Lillien, RA Doughty - The Journal of Organic Chemistry, 1968 - ACS Publications
… With regard to the parent cyclobutane system, Roberts and coworkers have suggested that the formation of 3-methylcyclobutanol in the deamination of 3methylcyclobutylamine may be …
Number of citations: 14 pubs.acs.org
DJ Cram, B Rickborn, CA Kingsbury… - Journal of the …, 1961 - ACS Publications
… With 22% fluoroboric acid, heated under reflux for 30 min., 3-methylcyclobutanol showed approximately 80% starting material and 20% allylmethylcarbinol. Under the same …
Number of citations: 176 pubs.acs.org
RA Doughty - 1967 - search.proquest.com
… However, in the case of the deamination of 3-methylcyclobutylamine, 5% of 3-methylcyclobutanol was obtained while none of this product was obtained in the deamination of 2-…
Number of citations: 4 search.proquest.com
I Lillien, L Handloser - Journal of the American Chemical Society, 1971 - ACS Publications
The solvolysis and deamination of the cis and trans isomers of 3-methyl-and 3-isopropylcyclobutyl derivatives are discussed and compared. The data support a mechanism which has …
Number of citations: 16 pubs.acs.org
EA Hill, RJ Theissen, K Taucher - The Journal of Organic …, 1969 - ACS Publications
… operated at100 and a helium flow rate of 40 ml/min., retention times were as follows: Inadequate separation of trans- (2-methylcyclopropyl )carbinol and cfs-3-methylcyclobutanol …
Number of citations: 18 pubs.acs.org
WB Kover - core.ac.uk
The products of the annine-nitrou s acid reaction of (a-methylallyl)-carbinylamine were determined. The deamination of dideutero-(3-methylallyl)-carbinylamine was found to yield …
Number of citations: 0 core.ac.uk
WB Kover - 1964 - thesis.library.caltech.edu
The products of the annine-nitrou s acid reaction of (a-methylallyl)-carbinylamine were determined. The deamination of dideutero-(3-methylallyl)-carbinylamine was found to yield …
Number of citations: 0 thesis.library.caltech.edu
M Racamonde, R Alibés, M Figueredo… - The Journal of …, 2008 - ACS Publications
The photochemical [2 + 2] cycloaddition of (S)-4-methyl-5-O-pivaloyloxymethyl-2(5H)-furanone, 5, to vinyl acetate, vinyl pivalate, tert-butyl vinyl ether, 1,1-diethoxyethylene, and (Z)- and (…
Number of citations: 38 pubs.acs.org

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